Solvent blue 59
Overview
Description
Biochemical Analysis
Biochemical Properties
1,4-Bis(ethylamino)anthraquinone plays a crucial role in biochemical reactions, particularly in the context of its antioxidant properties. It has been shown to interact with enzymes such as sirtuin 2, a NAD±dependent protein deacetylase. The compound inhibits sirtuin 2 activity, which can influence various cellular processes, including aging and metabolism . Additionally, 1,4-Bis(ethylamino)anthraquinone interacts with proteins involved in oxidative stress responses, helping to stabilize reactive oxygen species and prevent cellular damage .
Cellular Effects
The effects of 1,4-Bis(ethylamino)anthraquinone on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. The compound can induce apoptosis in cancer cells by targeting essential cellular proteins and disrupting their function . Furthermore, 1,4-Bis(ethylamino)anthraquinone affects gene expression by modulating the activity of transcription factors involved in stress responses and cell survival . Its impact on cellular metabolism includes altering the balance of reactive oxygen species and enhancing the cell’s antioxidant capacity .
Molecular Mechanism
At the molecular level, 1,4-Bis(ethylamino)anthraquinone exerts its effects through several mechanisms. It binds to sirtuin 2, inhibiting its deacetylase activity and thereby affecting the acetylation status of various proteins . This inhibition can lead to changes in gene expression and protein function, ultimately influencing cellular processes such as apoptosis and metabolism. Additionally, the compound’s antioxidant properties allow it to scavenge reactive oxygen species, reducing oxidative stress and protecting cells from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Bis(ethylamino)anthraquinone can change over time. The compound is relatively stable, but its antioxidant activity may decrease with prolonged exposure to oxidative conditions . Studies have shown that the compound can maintain its efficacy in preventing oxidative damage for extended periods, although its potency may diminish over time. Long-term exposure to 1,4-Bis(ethylamino)anthraquinone has been associated with sustained antioxidant effects and protection against cellular damage .
Dosage Effects in Animal Models
The effects of 1,4-Bis(ethylamino)anthraquinone vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and protective effects without noticeable toxicity . At higher doses, it can induce adverse effects, including toxicity and oxidative stress. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic properties . These findings highlight the importance of dose optimization in therapeutic applications of 1,4-Bis(ethylamino)anthraquinone.
Metabolic Pathways
1,4-Bis(ethylamino)anthraquinone is involved in several metabolic pathways, primarily those related to its antioxidant activity. The compound interacts with enzymes such as sirtuin 2 and other proteins involved in oxidative stress responses . It can influence metabolic flux by modulating the activity of these enzymes and altering the levels of reactive oxygen species and other metabolites . Additionally, 1,4-Bis(ethylamino)anthraquinone undergoes metabolic transformations, including hydroxylation and conjugation, which can affect its bioavailability and activity .
Transport and Distribution
Within cells and tissues, 1,4-Bis(ethylamino)anthraquinone is transported and distributed through interactions with various transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its antioxidant effects . Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to transport proteins, and the presence of other biomolecules that can affect its localization .
Subcellular Localization
The subcellular localization of 1,4-Bis(ethylamino)anthraquinone is critical for its activity and function. The compound is known to localize in the mitochondria, where it can interact with mitochondrial proteins and influence oxidative stress responses . Additionally, 1,4-Bis(ethylamino)anthraquinone may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in protecting cells from oxidative damage . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Solvent Blue 59 can be synthesized through two main routes:
Condensation of 1,4-Dihydroxyanthracene-9,10-dione with Ethanamine: This method involves the condensation reaction between 1,4-dihydroxyanthracene-9,10-dione and ethanamine under controlled conditions.
Condensation of 1,4-Diamino anthraquinone with Chloroethane or Bromoethane: This method involves the reaction of 1,4-diamino anthraquinone with chloroethane or bromoethane.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Solvent Blue 59 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the ethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
Solvent Blue 59 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and processes.
Biology: Employed in staining techniques for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of polycarbonate and thermoplastic polyesters due to its heat stability.
Mechanism of Action
The mechanism of action of Solvent Blue 59 involves its interaction with molecular targets such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding and van der Waals forces. This binding can lead to changes in the structure and function of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Solvent Blue 59 can be compared with other anthraquinone dyes such as:
- Solvent Blue 38
- Sudan Blue II
- Solvent Green 3
- Oil Blue N
Uniqueness
This compound is unique due to its excellent heat stability and solubility in organic solvents, making it suitable for use in high-temperature applications and in various industrial processes .
Properties
IUPAC Name |
1,4-bis(ethylamino)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-19-13-9-10-14(20-4-2)16-15(13)17(21)11-7-5-6-8-12(11)18(16)22/h5-10,19-20H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJTYPMICHIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=C(C=C1)NCC)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041559 | |
Record name | 1,4-Bis(ethylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6994-46-3, 81859-26-9 | |
Record name | Solvent Blue 59 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6994-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sudan blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Bis(ethylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6041559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-bis(ethylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,10-Anthracenedione, 1,4-bis(ethylamino) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BIS(ETHYLAMINO)ANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MJF7P20V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.